2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol
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Description
“2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C14H22BNO3. Its molecular weight is 263.14 g/mol . The compound is also known by several other names, including “5-(2-Hydroxypropan-2-yl)pyridine-3-boronic acid pinacol ester” and “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol” among others .
Molecular Structure Analysis
The compound’s structure was corroborated by FTIR, 1H and 13C NMR spectroscopy and MS . The InChI string for the compound is “InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)C©©O" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.14 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound also has two rotatable bonds .Scientific Research Applications
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Pharmaceuticals and Biology
- Boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
- Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
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Drug Delivery Systems
- Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
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Organic Synthesis
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Crystal Engineering
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Synthesis of Biologically Active Compounds
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Optical and Electrochemical Properties
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Pharmaceuticals and Biology
- Boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
- Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
-
Drug Delivery Systems
- Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
- The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .
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Organic Synthesis
-
Crystal Engineering
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Synthesis of Biologically Active Compounds
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Optical and Electrochemical Properties
properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWGJYZBBBBXPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694484 |
Source
|
Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol | |
CAS RN |
1257431-63-2 |
Source
|
Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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